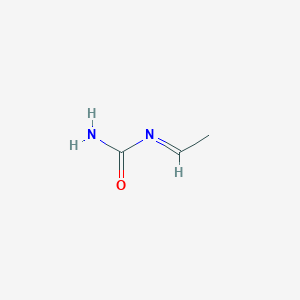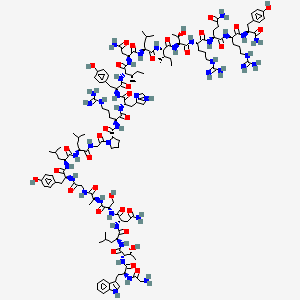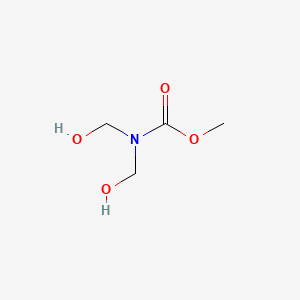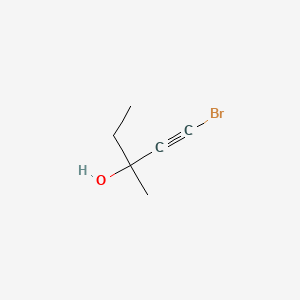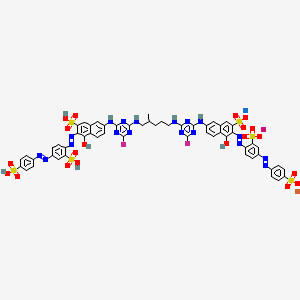
2-Naphthalenesulfonic acid,7,7-(2-methyl-1,5-pentanediyl)bisimino(6-fluoro-1,3,5-triazine-4,2-diyl)iminobis4-hydroxy-3-2-sulfo-4-(4-sulfophenyl)azophenylazo-,lithium potassium sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 7,7-(2-methyl-1,5-pentanediyl)bisimino(6-fluoro-1,3,5-triazine-4,2-diyl)iminobis4-hydroxy-3-2-sulfo-4-(4-sulfophenyl)azophenylazo-, lithium potassium sodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acids, azo groups, and triazine rings. This compound is often used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Naphthalenesulfonic acid, 7,7-(2-methyl-1,5-pentanediyl)bisimino(6-fluoro-1,3,5-triazine-4,2-diyl)iminobis4-hydroxy-3-2-sulfo-4-(4-sulfophenyl)azophenylazo-, lithium potassium sodium salt involves multiple steps. The process typically begins with the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid Industrial production methods often involve the use of high-pressure reactors and specific catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various sulfonic acid derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The triazine rings can undergo nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 7,7-(2-methyl-1,5-pentanediyl)bisimino(6-fluoro-1,3,5-triazine-4,2-diyl)iminobis4-hydroxy-3-2-sulfo-4-(4-sulfophenyl)azophenylazo-, lithium potassium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in water, while the azo and triazine groups allow it to form stable complexes with metals and other organic molecules. These interactions can affect various biochemical pathways, making it useful in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Naphthalene-2-sulfonic acid: A simpler compound with fewer functional groups.
6-Hydroxy-2-naphthalenesulfonic acid sodium salt:
Sodium 2-naphthalenesulfonate: Another related compound with distinct chemical behavior. Compared to these compounds, 2-Naphthalenesulfonic acid, 7,7-(2-methyl-1,5-pentanediyl)bisimino(6-fluoro-1,3,5-triazine-4,2-diyl)iminobis4-hydroxy-3-2-sulfo-4-(4-sulfophenyl)azophenylazo-, lithium potassium sodium salt is unique due to its complex structure and multifunctional nature, which allows for a broader range of applications.
Propriétés
Formule moléculaire |
C56H43F2KLiN18NaO20S6 |
|---|---|
Poids moléculaire |
1587.5 g/mol |
Nom IUPAC |
lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-hydroxy-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C56H46F2N18O20S6.K.Li.Na/c1-28(27-60-54-64-52(58)66-56(68-54)62-34-9-17-40-30(22-34)24-46(102(94,95)96)48(50(40)78)76-74-42-19-11-36(26-44(42)100(88,89)90)72-70-32-6-14-38(15-7-32)98(82,83)84)3-2-20-59-53-63-51(57)65-55(67-53)61-33-8-16-39-29(21-33)23-45(101(91,92)93)47(49(39)77)75-73-41-18-10-35(25-43(41)99(85,86)87)71-69-31-4-12-37(13-5-31)97(79,80)81;;;/h4-19,21-26,28,77-78H,2-3,20,27H2,1H3,(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H2,59,61,63,65,67)(H2,60,62,64,66,68);;;/q;3*+1/p-3 |
Clé InChI |
OGCPLLPJHSYJMR-UHFFFAOYSA-K |
SMILES canonique |
[Li+].CC(CCCNC1=NC(=NC(=N1)F)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])CNC6=NC(=NC(=N6)F)NC7=CC8=CC(=C(C(=C8C=C7)O)N=NC9=C(C=C(C=C9)N=NC1=CC=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
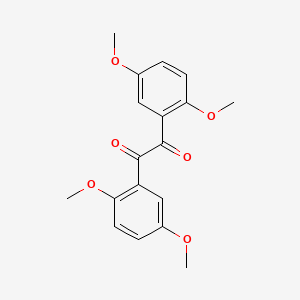
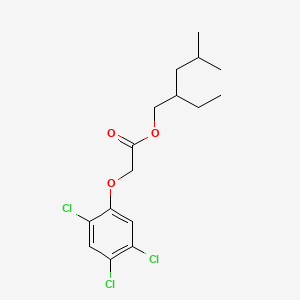
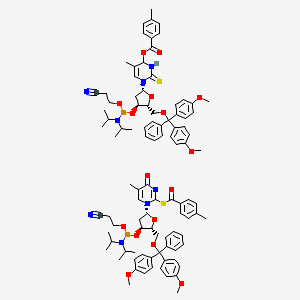

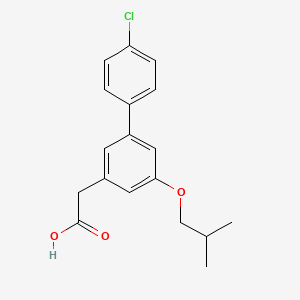
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
![7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)
